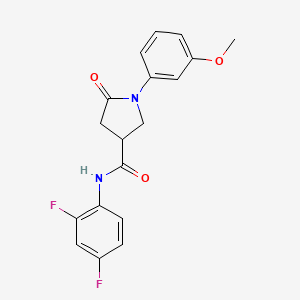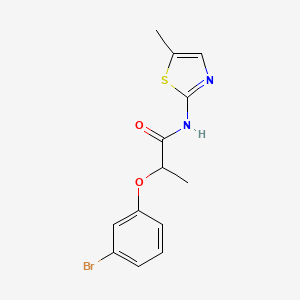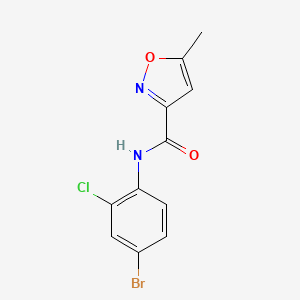![molecular formula C11H19N3O B4666712 3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)
3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide
Vue d'ensemble
Description
“3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) . Another study reported the synthesis of Co (II), Zn (II), and Cd (II) complexes supported by 1- (3,5-dimethyl-1H-pyrazol-1-yl)-N- ( (3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N- (furan-2-ylmethyl)methanamine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate had an excellent inhibition effect on barnyard grass in a greenhouse experiment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Drug Discovery
The pyrazole moiety is frequently used as a scaffold in the synthesis of bioactive chemicals . Therefore, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially be used in the discovery of new drugs.
Agrochemistry
Pyrazoles have a wide range of applications in agrochemistry . Given the structural similarity, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could also find applications in this field.
Coordination Chemistry
Pyrazoles are known to be used in coordination chemistry . Therefore, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially be used in the synthesis of coordination compounds.
Organometallic Chemistry
Pyrazoles also find applications in organometallic chemistry . “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially be used in the synthesis of organometallic compounds.
Antibacterial Activities
Derivatives of 1,3-diazole, a class of compounds structurally similar to pyrazoles, show different biological activities such as antibacterial . Therefore, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially have antibacterial activities.
Antitumor Activities
1,3-diazole derivatives also show antitumor activities . Given the structural similarity, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially have antitumor activities.
Antidiabetic Activities
1,3-diazole derivatives are known to have antidiabetic activities . Therefore, “3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide” could potentially be used in the treatment of diabetes.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing theimidazole moiety, similar to the pyrazole ring in the given compound, are known to interact with a broad range of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds, which share some structural similarities with the given compound, are known to affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Propriétés
IUPAC Name |
3,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)5-10(15)12-6-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXTFKQYJKOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)




![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4666679.png)
![N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4666692.png)

![10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4666709.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666720.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4666742.png)
